molecular formula C11H9BrN2O2 B11807104 N-((3-Bromoisoxazol-5-yl)methyl)benzamide

N-((3-Bromoisoxazol-5-yl)methyl)benzamide

Cat. No.: B11807104
M. Wt: 281.10 g/mol
InChI Key: OSOBFRSHEWAMIA-UHFFFAOYSA-N
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Description

N-((3-Bromoisoxazol-5-yl)methyl)benzamide (CAS 1394661-38-8) is a valuable chemical intermediate in medicinal chemistry and drug discovery research. This compound features a benzamide moiety linked to a 3-bromoisoxazole scaffold, a structure known for its potential in various biological applications. The bromine atom on the isoxazole ring makes it a versatile building block for further synthetic elaboration via cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing researchers to create a diverse array of derivatives for screening purposes. Isoxazole derivatives are of significant interest in the development of kinase inhibitors and other therapeutic agents. As a research chemical, it is strictly for use in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

IUPAC Name

N-[(3-bromo-1,2-oxazol-5-yl)methyl]benzamide

InChI

InChI=1S/C11H9BrN2O2/c12-10-6-9(16-14-10)7-13-11(15)8-4-2-1-3-5-8/h1-6H,7H2,(H,13,15)

InChI Key

OSOBFRSHEWAMIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=CC(=NO2)Br

Origin of Product

United States

Chemical Reactivity and Transformations of N 3 Bromoisoxazol 5 Yl Methyl Benzamide

Reactivity of the 3-Bromoisoxazole (B39813) Substructure

The 3-bromoisoxazole moiety is a versatile synthetic intermediate. The presence of the bromine atom at the 3-position allows for a range of functionalization reactions, while the isoxazole (B147169) ring itself can undergo specific transformations.

The carbon-bromine bond at the 3-position of the isoxazole ring is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. nih.govmdpi.com This reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound in the presence of a base. mdpi.com In the context of N-((3-Bromoisoxazol-5-yl)methyl)benzamide, the bromine atom at the 3-position of the isoxazole ring can be readily displaced by various aryl, heteroaryl, alkenyl, and alkyl groups from corresponding boronic acids or their esters. nih.gov

The reaction conditions for Suzuki-Miyaura couplings are generally mild, and the reaction tolerates a wide variety of functional groups, making it a valuable tool for the synthesis of complex molecules. nih.govresearchgate.net For instance, the coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been successfully demonstrated. mdpi.com Similarly, the synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives has been achieved via Suzuki cross-coupling reactions. nih.gov The choice of catalyst, ligand, base, and solvent system can significantly influence the efficiency and outcome of the reaction. nih.govresearchgate.net Common catalysts include palladium complexes with phosphine (B1218219) ligands, such as SPhos and XPhos. nih.gov

EntryAryl/Hetaryl HalideBoronic Acid/EsterCatalyst/LigandBaseSolventYield (%)Reference
14-chlorotoluenePotassium Boc-protected aminomethyltrifluoroboratePd(OAc)₂/SPhosK₂CO₃Toluene/H₂O85 nih.gov
21-chloro-2,6-dimethylbenzenePotassium Boc-protected aminomethyltrifluoroboratePd(OAc)₂/XPhosK₂CO₃Toluene/H₂O88 nih.gov
32-bromo-5-(bromomethyl)thiophene3-chloro-4-fluoro phenyl boronic acidPd(PPh₃)₄Na₂CO₃1,4-dioxane/H₂OGood nih.gov
42-bromo-5-(bromomethyl)thiophene4-methoxyphenyl boronic acidPd(PPh₃)₄Na₂CO₃1,4-dioxane/H₂O76 nih.gov

Beyond the Suzuki-Miyaura reaction, other cross-coupling methods can be employed to functionalize the 3-position of the isoxazole ring.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is valuable for introducing alkynyl moieties. organic-chemistry.org Palladium-free Sonogashira-type reactions have also been developed using copper catalysts. researchgate.net The reaction conditions are generally mild, often conducted at room temperature with a suitable base. wikipedia.org The synthesis of C4-alkynylisoxazoles from 3,5-disubstituted-4-iodoisoxazoles has been successfully achieved using this method. researchgate.net

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is notable for its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org Palladium catalysts generally provide higher yields and better functional group tolerance. wikipedia.orgnih.gov The Negishi coupling has been utilized in the total synthesis of complex natural products. wikipedia.org

Coupling ReactionReactantsCatalyst SystemKey FeaturesReference
SonogashiraTerminal Alkyne + Aryl/Vinyl HalidePd catalyst, Cu(I) cocatalyst, Amine baseForms C(sp)-C(sp²) bonds; mild conditions. wikipedia.orglibretexts.org
NegishiOrganozinc Compound + Organic Halide/TriflateNi or Pd catalystCouples sp³, sp², and sp carbons; good functional group tolerance. wikipedia.orgorganic-chemistry.orgresearchgate.net

Nucleophilic aromatic substitution (SNAr) can occur on the 3-bromoisoxazole ring, where a nucleophile displaces the bromide leaving group. wikipedia.org Aromatic rings are typically nucleophilic, but the presence of electron-withdrawing groups can render them susceptible to nucleophilic attack. wikipedia.orglibretexts.org The isoxazole ring itself, being a heteroaromatic system, can be sufficiently electron-deficient to undergo such reactions. nih.gov The reaction proceeds through an addition-elimination mechanism, forming a Meisenheimer-type intermediate. youtube.com The rate of reaction is influenced by the nature of the nucleophile and the electronic properties of the heteroaromatic ring. nih.gov For instance, the reaction of heteroaryl halides with thiols proceeds smoothly under the action of a base like potassium carbonate. nih.gov

The isoxazole ring can undergo reductive cleavage of the weak N-O bond. wikipedia.org A significant transformation is the reductive ring opening to yield β-ketonitriles. This reaction can be achieved using various reducing agents. For example, molybdenum hexacarbonyl or iron(II) chloride tetrahydrate have been used to open a series of substituted 3-bromoisoxazoles to give β-ketonitriles in good yields. ingentaconnect.com The reaction with molybdenum hexacarbonyl is typically carried out in refluxing acetonitrile/water. ingentaconnect.com Another method involves the use of low-valent titanium isopropoxide, which can reductively cleave 3,5-disubstituted isoxazoles to the corresponding β-enaminoketones. researchgate.net The reductive ring opening of the anticoagulant razaxaban, which contains a 1,2-benzisoxazole (B1199462) structure, has been identified as its major metabolic pathway in rats and dogs. nih.gov

ReagentProductConditionsReference
Mo(CO)₆β-KetonitrileReflux in acetonitrile/water ingentaconnect.com
FeCl₂·4H₂Oβ-Ketonitrile- ingentaconnect.com
Ti(Oi-Pr)₄/EtMgBrβ-EnaminoketoneDiethyl ether researchgate.net
Mo(CO)₆ and waterβ-Aminoenone- rsc.org

Isoxazoles are five-membered aromatic heterocycles containing nitrogen and oxygen atoms in a 1,2-relationship. chemicalbook.com They are considered π-excessive heterocycles and exhibit properties of both furan (B31954) and pyridine. chemicalbook.com The aromaticity of the isoxazole ring is influenced by the presence of the two heteroatoms. chemicalbook.com While considered aromatic, isoxazoles are less aromatic than other five-membered heterocycles. chemicalbook.com The stability of the isoxazole ring can be affected by various factors, including substitution and reaction conditions. For example, the weak N-O bond can lead to ring cleavage under photolytic or reductive conditions. wikipedia.org The thermal decomposition of isoxazolines, related five-membered rings, has been studied, showing cleavage into smaller fragments at elevated temperatures. researchgate.net Despite this, the isoxazole ring is a stable structural motif found in numerous natural products and pharmaceuticals. wikipedia.org

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Position

Reactivity of the Benzamide (B126) Moiety

The benzamide portion of the molecule offers several sites for chemical modification, including the amide nitrogen and the aromatic phenyl ring.

The nitrogen atom of the amide group in this compound can undergo N-alkylation and N-acylation reactions. These transformations are fundamental in organic synthesis for the introduction of various functional groups, which can significantly alter the molecule's properties.

N-Alkylation: The N-alkylation of amides typically requires a base to deprotonate the amide nitrogen, followed by reaction with an alkylating agent. For instance, the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole, a structurally related compound, has been achieved using benzyl (B1604629) bromide in the presence of potassium carbonate as a base, yielding two regioisomers. researchgate.net A similar strategy could be applied to this compound. The reaction of N,N-dialkyl benzamides with methyl sulfides can also be promoted by lithium diisopropylamide (LDA) to achieve alkylation. nih.gov

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Amide-Containing Scaffolds

Reaction TypeReagents and ConditionsProduct TypeReference
N-AlkylationBenzyl bromide, K2CO3, acetone, room temperatureN-alkylated tetrazole researchgate.net
N-AlkylationMethyl sulfide, LDA, THF, 60°Cα-sulfenylated ketone nih.govresearchgate.net
N-AcylationN-acylbenzotriazole, NaH, THF, refluxN-acylsulfonamide researchgate.net

This table is for illustrative purposes and shows reactions on related amide structures. Specific conditions for this compound may vary.

The benzoyl phenyl ring of the molecule can participate in both electrophilic and nucleophilic aromatic substitution reactions, allowing for further functionalization.

Electrophilic Aromatic Substitution: The benzoyl group is a deactivating group and a meta-director for electrophilic aromatic substitution. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation would be expected to occur at the meta-position of the phenyl ring.

Nucleophilic Aromatic Substitution: While less common for simple benzene (B151609) rings, nucleophilic aromatic substitution (SNAr) can occur if the ring is sufficiently activated by electron-withdrawing groups. In a related study, 5-bromo-1,2,3-triazines underwent a concerted SNAr reaction with phenols. nih.gov For the benzoyl phenyl ring of this compound, SNAr would likely require harsh conditions or the presence of additional activating groups.

The cleavage of the amide bond in this compound can be achieved through hydrolysis under acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of strong acids, such as aqueous sulfuric acid, N-nitrobenzamides undergo hydrolysis. rsc.org The mechanism is proposed to be an A1 type reaction following O-protonation. rsc.org In more moderate acid, a neutral water-catalyzed hydrolysis mechanism is observed. rsc.org

Base-Catalyzed Hydrolysis: Alkaline hydrolysis of benzamides has also been studied. osti.gov The reaction kinetics and the effect of substituents on the rate of hydrolysis provide insights into the reaction mechanism.

Other Cleavage Methods: A novel method for the efficient cleavage of tertiary amide bonds has been reported using a copper(II) bromide/Selectfluor system, which proceeds via a radical-polar crossover process. rsc.org Additionally, electrochemical methods have been developed for the selective oxidative cleavage of the benzyl C-N bond under metal-free conditions. nih.gov

Integrated Reactivity of the this compound Scaffold

The interplay between the isoxazole and benzamide moieties can lead to unique intramolecular reactions and participation in multicomponent reactions.

The structure of this compound presents possibilities for intramolecular cyclization, potentially leading to novel heterocyclic systems. For example, intramolecular cyclization of N-aryl amides has been utilized to synthesize 3-amino oxindoles. rsc.org Similarly, arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates undergo intramolecular cyclization to form benz[f]isoindoline derivatives. rsc.org Cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides has also been shown to produce 3-(imino)isoindolin-1-ones. mdpi.com While specific examples for this compound are not detailed in the provided search results, the general principles of these reactions could be applicable.

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step. The Groebke-Blackburn-Bienaymé reaction, a well-known MCR, has been used to modify trimethoprim (B1683648) by reacting it with a range of aldehydes and isocyanides to generate novel antibiotic compounds. frontiersin.org Three-component heterocyclizations involving 5-amino-3-methylisoxazole, salicylaldehyde, and N-aryl-3-oxobutanamides have also been studied, leading to the formation of isoxazolo[5,4-b]pyrimidine-5-carboxamides or 4-(isoxazol-5-ylamino)chroman-3-carboxamides depending on the reaction conditions. beilstein-journals.orgbeilstein-journals.orgresearchgate.net The this compound scaffold, with its various functional groups, could potentially participate in similar MCRs to generate diverse and complex molecular architectures.

Derivatization Strategies for this compound Remain Undisclosed in Publicly Available Scientific Literature

A comprehensive review of scientific databases, patent libraries, and academic journals has revealed a significant lack of publicly available information regarding the chemical reactivity and derivatization strategies specifically for the compound This compound . While the structural motifs present in the molecule—a brominated isoxazole and a benzamide group—are common in medicinal chemistry and materials science, detailed research findings on the targeted diversification of this particular compound are not documented in the accessible literature.

The inherent chemical functionalities of this compound suggest a potential for a variety of chemical transformations. The presence of a bromine atom on the isoxazole ring, for instance, typically allows for a range of cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, which are fundamental for introducing new carbon-carbon or carbon-heteroatom bonds. Similarly, the benzamide moiety could potentially undergo modifications, including alterations to the benzene ring or transformations of the amide bond itself.

However, despite the theoretical potential for such derivatization, no specific examples, reaction conditions, or characterization of resulting analogs of this compound have been reported. This scarcity of data prevents a detailed discussion of its chemical reactivity and the exploration of its structural diversification. Consequently, the creation of data tables illustrating specific derivatives and their synthetic pathways is not feasible based on the current body of scientific evidence.

Further research and publication in the field are necessary to elucidate the chemical behavior of this compound and to explore the potential of its derivatives in various scientific applications. Without such dedicated studies, any discussion on its derivatization would be purely speculative and would not meet the standards of a scientifically rigorous and evidence-based article.

Structure Activity Relationship Sar Studies of N 3 Bromoisoxazol 5 Yl Methyl Benzamide Analogues

Systematic Modification of the 3-Bromoisoxazole (B39813) Moiety

The 3-bromoisoxazole ring is a key pharmacophore, and its substitution pattern is crucial for activity. Research has focused on understanding the role of the substituents at the C-3 and C-5 positions and the isoxazole (B147169) ring itself.

The bromine atom at the C-3 position of the isoxazole ring is a significant feature of the parent compound. While direct SAR studies detailing a wide range of substitutions at this specific position for N-((3-bromoisoxazol-5-yl)methyl)benzamide are not extensively published, the principles of medicinal chemistry and data from related compounds suggest this position is highly sensitive to modification. For instance, the replacement of the 3-bromo substituent with a smaller methyl group is seen in related analogue studies, such as (3-methyl-5-isoxazolyl)methylene-azacyclic compounds, which have been investigated for their affinity for nicotinic cholinergic receptors. nih.gov The nature of the substituent at C-3 can influence the electronic properties of the isoxazole ring, affecting its ability to participate in hydrogen bonding or other interactions with a target receptor. The presence of a halogen like bromine often contributes to binding through halogen bonds or can serve as a synthetic handle for further diversification.

The C-5 position of the isoxazole ring serves as the attachment point for the methyl-benzamide side chain. The linkage at this position is critical for orienting the benzamide (B126) moiety correctly within a receptor's binding pocket. In studies of related heterocyclic compounds, such as benzimidazoles and benzoxazoles, substitutions at the C-5 position have been shown to be crucial for biological activity. nih.govnih.gov For example, in a series of benzimidazole (B57391) derivatives, the introduction of a nitro group at the C-5 position resulted in pronounced anti-inflammatory and CDK-inhibitory activities, whereas an amino or methyl group at the same position led to a complete loss of activity. nih.gov This highlights the sensitivity of this position to the electronic and steric nature of its substituents, a principle that is likely transferable to the isoxazole scaffold.

Table 1: Bioisosteric Replacement of the Isoxazole Ring in Analogous Scaffolds

Original Ring Bioisosteric Replacement Target/Activity Context Finding Reference
Isoxazole Pyridine, Oxadiazole Nicotinic Cholinergic Receptors Resulted in ligands with high to moderate affinity. nih.gov
Phenyl (analogue) Pyrazole Serotonin 5-HT₂A Receptors Led to a highly selective inverse agonist (APD791). nih.gov
Phenyl-Amide Benzimidazole Kinase Inhibitors Acted as a successful conformational restriction strategy. researchgate.net
Amide 1,2,4-Oxadiazole Pesticidal Agents Target compounds showed good insecticidal and fungicidal activities. nih.gov

Systematic Modification of the Benzamide Moiety

The benzamide portion of the molecule offers multiple sites for modification, including the phenyl ring and the amide nitrogen, which have been extensively studied to refine the SAR profile.

The substitution pattern on the benzoyl phenyl ring plays a pivotal role in determining biological activity by influencing electronic and steric parameters. Research on related salicylanilide (B1680751) analogues demonstrated that modifying substituents on this ring can modulate inhibitory activity against cholinesterases. nih.gov For example, N-[3,5-bis(trifluoromethyl)phenyl]-3-bromo-5-hydroxybenzamide was identified as a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov The use of electron-withdrawing groups like trifluoromethyl is a common strategy. nih.govnih.gov Studies on benzothiazole-phenyl analogues showed that trifluoromethyl groups on the aromatic rings are well-tolerated by target enzymes. nih.gov Similarly, the introduction of nitro groups onto the phenyl ring of N-benzamide derivatives has been explored in the context of antimicrobial agents. nanobioletters.com The position and nature of these substituents are critical; for instance, moving a phenolic hydroxyl group on the ring can significantly alter activity, indicating the importance of specific hydrogen bonding interactions. nih.gov

Table 2: Effect of Benzoyl Phenyl Ring Substitution in Analogous Compounds

Compound Class Substitution Biological Target/Activity Observation Reference
Salicylanilides 3,5-bis(Trifluoromethyl) Cholinesterases Potent dual inhibition observed. nih.gov
Salicylanilides 3-Bromo-5-hydroxy Cholinesterases Best inhibitor of both AChE and BuChE in the series. nih.gov
Benzothiazole-phenyls ortho- and para-Trifluoromethyl sEH/FAAH Enzymes Groups were well tolerated by the targeted enzymes. nih.gov
N-Benzamides 4-Nitro Antimicrobial Compound showed activity against E. coli and B. subtilis. nanobioletters.com

Investigation of the Methylene (B1212753) Linker and its Role in SAR

Variations in Linker Length and Conformational Flexibility

Systematic studies have explored the impact of altering the length of the linker. Extending the methylene chain to an ethyl (-CH2CH2-) or propyl (-CH2CH2CH2-) group can drastically alter the molecule's conformational freedom. While a longer linker might allow the molecule to access a wider range of conformations, this increased flexibility can also be detrimental to binding affinity due to a higher entropic penalty upon binding. Conversely, a shorter or more rigid linker can pre-organize the molecule into a bioactive conformation, potentially enhancing potency.

Research on related benzimidazole derivatives has shown that the length of a linker between a carboxylic acid group and the benzimidazole core is inversely related to anti-inflammatory activity, highlighting the importance of linker length in determining biological response. nih.gov In fragment-based drug discovery, it has been demonstrated that even when the interacting fragments are optimally positioned, the strain and flexibility of the linker can have a significant impact on binding affinity. openaccessjournals.commdpi.com

Linker VariationRelative ActivityRationale
Methylene (-CH2-) BaselineProvides a balance of rigidity and flexibility, holding the two aromatic rings in a favorable orientation for binding.
Ethyl (-CH2CH2-) Often DecreasedIncreased flexibility can lead to a higher entropic penalty upon binding, and the altered distance between the pharmacophores may disrupt optimal interactions with the target.
Propyl (-CH2CH2CH2-) Generally DecreasedFurther increased flexibility and distance between the key binding moieties often result in a significant loss of activity.
Rigid Linkers (e.g., cyclopropyl) Potentially IncreasedRestricting the conformational freedom can lock the molecule in its bioactive conformation, leading to enhanced binding affinity if the rigid conformation is optimal for the binding site.

Replacement with Bioisosteric Linkers

Common bioisosteric replacements for a methylene group include an oxygen atom (ether linkage), a sulfur atom (thioether linkage), or a secondary amine (amino linkage). cambridgemedchemconsulting.com Each of these replacements introduces changes in bond angles, polarity, and hydrogen bonding potential, which can profoundly influence the molecule's interaction with its target. For instance, replacing the methylene linker with an amide bond introduces a planar, rigid unit with hydrogen bonding capabilities, which can lead to new and potentially stronger interactions with the receptor. nih.gov

Bioisosteric ReplacementPotential Impact on Properties
-O- (Ether) Increases polarity and introduces a potential hydrogen bond acceptor. Can alter the angle between the two ring systems.
-S- (Thioether) Less polar than an ether linkage but can still act as a hydrogen bond acceptor. The bond angle is different from that of a methylene or ether linker.
-NH- (Secondary Amine) Introduces a hydrogen bond donor and acceptor. Can be protonated at physiological pH, introducing a positive charge which may be favorable or unfavorable for binding.
-C=O- (Ketone) Introduces a planar, polar group that is a strong hydrogen bond acceptor. This can significantly alter the electronic properties and conformation.
1,2,3-Triazole A metabolically stable and rigid linker that can mimic the steric and electronic properties of an amide bond and participate in hydrogen bonding and dipole interactions.

Computational and Predictive Approaches to SAR

To navigate the vast chemical space of possible analogues and to gain a deeper understanding of the structure-activity relationships, computational methods have become indispensable tools in modern drug discovery.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govopenaccessjournals.comresearchgate.net For this compound analogues, QSAR models can be developed to predict the activity of newly designed compounds before they are synthesized. These models use various molecular descriptors that quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov By analyzing the correlation between these descriptors and the biological activity of a set of known analogues, a predictive model can be built. This allows for the in silico screening of large virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and testing.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is another powerful computational approach that focuses on the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.govnih.gov These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. For this compound analogues, a pharmacophore model can be generated based on the structures of highly active compounds. This model then serves as a 3D query to search virtual databases for novel molecules that match the required pharmacophoric features, a process known as ligand-based design. This approach is particularly useful when the three-dimensional structure of the biological target is unknown.

Virtual Screening and In Silico Library Design for Novel Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov When the 3D structure of the target protein is known, structure-based virtual screening (e.g., molecular docking) can be employed. This involves computationally "docking" each molecule from a library into the binding site of the target and scoring its potential binding affinity.

For the design of novel this compound analogues, a combination of these computational approaches is often used. A pharmacophore model can be used for an initial rapid screening of large databases, followed by more computationally intensive molecular docking of the filtered hits. This integrated in silico approach allows for the intelligent design of a focused library of novel analogues with a higher probability of being active, thereby accelerating the drug discovery process.

Computational Chemistry and Theoretical Studies of N 3 Bromoisoxazol 5 Yl Methyl Benzamide

Electronic Structure and Chemical Reactivity Analysis

The electronic structure is fundamental to understanding the chemical behavior of a molecule. Through various computational methods, it is possible to map out the distribution of electrons and predict regions of reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov A key aspect of DFT studies is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. irjweb.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that a molecule is more prone to chemical reactions. irjweb.com For benzamide (B126) derivatives, these calculations are often performed using basis sets like 6-31G+(d,p) or 6-311++G(d,p) with functionals such as B3LYP. nih.govsci-hub.se

The HOMO orbital is associated with the electron-donating ability of a molecule, while the LUMO orbital is related to its electron-accepting character. In N-((3-Bromoisoxazol-5-yl)methyl)benzamide, the HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the benzamide ring, while the LUMO may be distributed over the isoxazole (B147169) ring, influenced by the electron-withdrawing bromine atom.

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap for a Benzamide Derivative

ParameterEnergy (eV)
HOMO-6.72
LUMO-1.07
Energy Gap (ΔE)5.65

Note: This table provides example values for a generic benzamide derivative to illustrate the concept. The actual values for this compound would require specific calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map displays different colors to represent varying electrostatic potentials. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. In contrast, areas with positive potential (usually blue) are electron-deficient and are prone to nucleophilic attack. nih.gov

For this compound, the MEP surface would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the isoxazole ring, indicating these are potential sites for electrophilic interaction. nih.gov The hydrogen atoms of the amide group and the aromatic rings would exhibit positive potential.

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). irjweb.com Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution, with harder molecules being less reactive. irjweb.com The electrophilicity index quantifies the ability of a molecule to accept electrons.

Fukui functions are used to determine the local reactivity of different atomic sites within a molecule. These functions indicate which atoms are more susceptible to nucleophilic, electrophilic, or radical attack. The analysis of Fukui functions can pinpoint the specific atoms most likely to be involved in chemical reactions.

Conformational Analysis and Molecular Dynamics

The biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation. Conformational analysis and molecular dynamics simulations are employed to explore the possible shapes a molecule can adopt and their relative stabilities.

Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. nih.gov By simulating the movements of atoms and bonds, MD simulations can explore the conformational landscape of a molecule and identify its most stable conformations. These simulations provide insights into the flexibility of the molecule and the interactions between different parts of its structure. nih.gov For a molecule like this compound, MD simulations could reveal the preferred orientation of the benzamide and isoxazole rings relative to each other.

Energy minimization and global optimization are computational techniques used to find the most stable three-dimensional structure of a molecule, which corresponds to its lowest energy state. These methods systematically explore different arrangements of atoms to locate the global minimum on the potential energy surface. The resulting optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and properties.

Molecular Recognition and Ligand-Target Interactions

The interaction of a small molecule like this compound with biological macromolecules is a cornerstone of computational drug discovery. These studies aim to predict how and where the compound might bind to a protein, and the strength of that interaction.

Molecular Docking Simulations for Putative Binding Modes with Macromolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this would involve simulating its interaction with the binding site of a putative protein target. While studies have been conducted on various benzamide and isoxazole derivatives against targets like VEGFR-2, there is no specific docking information available for this compound. nih.gov

Binding Free Energy Calculations (e.g., MM/PBSA, MMPBSA)

To refine the predictions from molecular docking, methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed. These techniques calculate the free energy of binding of a ligand to a protein, providing a more quantitative estimate of the binding affinity. This involves analyzing a series of snapshots from molecular dynamics simulations of the protein-ligand complex. No such calculations have been published for this compound.

Analysis of Hydrogen Bonding Networks and Hydrophobic Interactions

A detailed analysis of the interactions between a ligand and its target protein can reveal key features responsible for binding. This includes identifying hydrogen bonds, hydrophobic contacts, and other non-covalent interactions. For this compound, the benzamide group could potentially act as both a hydrogen bond donor and acceptor, while the isoxazole and phenyl rings could engage in hydrophobic and aromatic stacking interactions. However, without specific docking studies, any such analysis remains purely speculative. Studies on other benzamide derivatives have highlighted the importance of these interactions in their biological activity.

Prediction of ADMET-Related Properties for Research Compound Prioritization (Focus on In Silico Methodologies)

In silico methods are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound early in the drug discovery process.

Computational Assessment of Drug-like Qualities

Various computational models are used to assess the "drug-likeness" of a molecule based on its physicochemical properties. These often involve rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. While these properties can be calculated for this compound, no specific published studies have reported on its drug-like qualities.

In Silico Prediction of Metabolic Stability and Pathways

Computational tools can predict the metabolic fate of a compound by identifying potential sites of metabolism by enzymes such as the cytochrome P450 family. For this compound, potential metabolic pathways could include hydroxylation of the aromatic rings or cleavage of the amide bond. However, no specific in silico metabolic stability studies for this compound have been found in the public domain.

Biological Activity and Mechanistic Insights of N 3 Bromoisoxazol 5 Yl Methyl Benzamide and Its Analogues Mechanism Focused

General Biological Targets and Pathways Associated with Isoxazole (B147169) Derivatives

Isoxazole derivatives are recognized for their diverse pharmacological effects, which stem from their ability to interact with a wide array of biological targets. ijrrjournal.commdpi.com These interactions lead to activities such as antimicrobial, antiviral, anticancer, anti-inflammatory, and immunomodulatory effects. nih.govijrrjournal.commdpi.com

Enzyme Inhibition Mechanisms

The isoxazole scaffold is a key component in the design of various enzyme inhibitors, targeting a range of enzymes implicated in different diseases.

Cyclooxygenases (COX): Certain isoxazole derivatives have been identified as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which are key in the inflammatory pathway. nih.govfrontiersin.org For instance, a series of novel isoxazole derivatives demonstrated dose-dependent inhibition of COX-2, with compounds C3, C5, and C6 being the most potent. frontiersin.org The anti-inflammatory effects of these compounds are attributed to their ability to block the COX-2 enzyme. frontiersin.org Another study highlighted isoxazole derivatives with COX-2 inhibitory activity that effectively reduced carrageenan-induced paw edema in mice, a common model for inflammation. nih.govmdpi.com

Carbonic Anhydrase (CA): Isoxazole derivatives have emerged as a new class of carbonic anhydrase inhibitors. nih.govacs.org These compounds are thought to bind at the entrance of the active site of the enzyme. nih.gov In one study, several newly synthesized isoxazole derivatives showed significant inhibitory action against the CA-IX enzyme, which is a marker for many human cancers. nih.govresearchgate.net Specifically, compounds designated as AC2 and AC3 were identified as promising CA inhibitors, with IC50 values of 112.3 µM and 228.4 µM, respectively. nih.govresearchgate.net

Cholinesterases: Isoxazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme targeted in the treatment of Alzheimer's disease. nih.govnih.gov A study of nine isoxazole derivatives found them to be effective AChE inhibitors, with the most potent compound exhibiting an IC50 of 134.87 µM. nih.gov Molecular docking studies suggest that these isoxazole derivatives bind to the periphery of the AChE active site. nih.gov

Enzyme TargetExample Isoxazole Derivative/ClassObserved EffectReported IC50/PotencyReference
Cyclooxygenase-2 (COX-2)Novel Isoxazole Derivatives (C3, C5, C6)Anti-inflammatory effectsMost potent inhibitors in the tested series frontiersin.org
Carbonic Anhydrase IX (CA-IX)Isoxazole Derivative AC2Enzyme inhibitionIC50 = 112.3 µM nih.govresearchgate.net
Carbonic Anhydrase IX (CA-IX)Isoxazole Derivative AC3Enzyme inhibitionIC50 = 228.4 µM nih.govresearchgate.net
Acetylcholinesterase (AChE)Harmine-derived Isoxazoline (B3343090)Enzyme inhibitionIC50 = 10.4 µM nih.gov
Acetylcholinesterase (AChE)Novel Isoxazole DerivativeEnzyme inhibitionIC50 = 134.87 µM nih.gov
5-Lipoxygenase (5-LOX)Harmine-derived Isoxazoline (Thiophene derivative)Enzyme inhibitionIC50 = 29.2 µM nih.gov

Receptor Modulatory Actions

Isoxazole-containing compounds can also modulate the activity of key receptors in the nervous system.

AMPA Receptors: Isoxazole derivatives, particularly isoxazole-4-carboxamides, are known modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for fast synaptic transmission in the central nervous system. nih.govmdpi.comnih.gov Some of these derivatives act as potent inhibitors of AMPA receptor activity, significantly reducing whole-cell currents. mdpi.comnih.govresearchgate.netresearchgate.net For example, compounds CIC-1 and CIC-2 demonstrated an 8-fold and 7.8-fold inhibition of AMPA receptor activity, respectively. mdpi.comnih.govresearchgate.net Conversely, other isoxazole derivatives, such as 1,4-phenylenedi(methylene)bis(5-aminoisoxazole-3-carboxylate), act as highly potent positive allosteric modulators (PAMs), enhancing kainate-induced currents by up to 70% at very low concentrations (10⁻¹¹ M). nih.gov

General Immunomodulatory Effects

A significant number of isoxazole derivatives exhibit immunomodulatory properties, acting as either immunosuppressants or immunostimulants. nih.govscience24.combohrium.comnih.govdntb.gov.ua These compounds have been shown to affect both humoral and cellular immune responses. nih.gov For instance, certain 5-amino-3-methyl-4-isoxazolecarboxylic acid derivatives have demonstrated the ability to suppress the proliferation of human peripheral blood mononuclear cells. science24.com One compound, MZO-2, was particularly active, showing statistically significant suppression at a concentration of 1µg/ml. science24.com Other derivatives have been found to restore immune function in immunocompromised animal models. nih.gov The immunomodulatory effects of these compounds make them potential candidates for treating autoimmune diseases, infections, and for use as vaccine adjuvants. nih.govnih.gov

Broad-Spectrum Antimicrobial Effects

The isoxazole nucleus is a common feature in compounds with broad-spectrum antimicrobial activity, targeting bacteria, fungi, and viruses. researchgate.netijrrjournal.comnih.govmdpi.comscholarsresearchlibrary.com

Antibacterial Activity: Isoxazole derivatives have been shown to be effective against a range of Gram-positive and Gram-negative bacteria. ijrrjournal.comscholarsresearchlibrary.comresearchgate.netnih.gov Some compounds exhibit bacteriostatic action by inhibiting protein synthesis or metabolic pathways, while others are bactericidal, targeting the bacterial cell wall or membrane. ijrrjournal.com For example, certain isoxazole-containing chalcones have demonstrated potent antibacterial activity, with one derivative showing an MIC of 1 µg/mL against tested strains. nih.gov

Antifungal Activity: Numerous isoxazole and isoxazoline derivatives have been reported to possess antifungal properties. mdpi.comnih.govnih.govacs.orgmdpi.com They have shown efficacy against various fungal species, including Candida albicans, Aspergillus niger, and other plant-pathogenic fungi. mdpi.comscholarsresearchlibrary.comnih.govacs.org In one study, a dihydropyrazole derived from an isoxazole-chalcone scaffold exhibited excellent antifungal activity with an IC50 of 2 ± 1 µg/mL. nih.govmdpi.com Another series of novel chiral isoxazoline-benzofuran-sulfonamide derivatives showed significant antifungal effects against Sclerotinia sclerotiorum, with some compounds being more potent than the commercial fungicide fluopyram. acs.org

Antiviral Activity: The antiviral potential of isoxazole derivatives has also been explored. nih.govresearchgate.net For example, a series of novel isoxazole-amide derivatives containing an acylhydrazone moiety demonstrated significant in vivo antiviral activities against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). nih.gov One particular compound, 7t, showed curative, protective, and inactivation activities superior to the commercial antiviral agent Ningnanmycin. nih.gov

Activity TypeTarget Organism/VirusExample Isoxazole Derivative/ClassObserved EffectReported Potency (MIC/EC50/IC50)Reference
AntibacterialVarious bacteriaIsoxazole-containing chalcone (B49325) (Compound 28)Inhibition of bacterial growthMIC = 1 µg/mL nih.gov
AntifungalVarious fungiDihydropyrazole from isoxazole-chalcone (Compound 46)Inhibition of fungal growthIC50 = 2 ± 1 µg/mL nih.govmdpi.com
AntifungalSclerotinia sclerotiorumChiral isoxazoline-benzofuran-sulfonamide (Compound 3i)Inhibition of fungal growthEC50 = 0.33 mg/L acs.org
AntiviralTobacco Mosaic Virus (TMV)Isoxazole-amide with acylhydrazone (Compound 7t)Curative, protection, and inactivation activitiesSuperior to Ningnanmycin nih.gov
AntiviralCucumber Mosaic Virus (CMV)Isoxazole-amide with acylhydrazone (Compound 7t)Curative, protection, and inactivation activitiesSuperior to Ningnanmycin nih.gov

General Anticancer Mechanisms

Isoxazole derivatives have gained significant attention for their anticancer potential, acting through various mechanisms to inhibit tumor growth. nih.govresearchgate.netebi.ac.uknih.govguidechem.com

Inhibition of Cell Proliferation and Induction of Apoptosis: A primary anticancer mechanism of isoxazole derivatives is the inhibition of cancer cell proliferation and the induction of programmed cell death, or apoptosis. nih.govingentaconnect.comunife.it Numerous studies have shown that isoxazole-containing compounds can induce both early and late apoptosis in various cancer cell lines, including leukemia, glioblastoma, and breast cancer. nih.govingentaconnect.comunife.itresearchgate.net For example, novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives demonstrated significant pro-apoptotic activity in K562 erythroleukemic cells and U251-MG and T98G glioblastoma cells. nih.govingentaconnect.comunife.it Some of these compounds induced apoptosis in over 50% of the cancer cells. nih.gov

Other Anticancer Mechanisms: Besides inducing apoptosis, isoxazole derivatives exert their anticancer effects by targeting a multitude of cellular proteins and pathways. researchgate.netebi.ac.uknih.gov These include the inhibition of heat shock protein 90 (HSP90), aromatase, topoisomerase, and histone deacetylase (HDAC). researchgate.netebi.ac.uknih.govguidechem.com By inhibiting these targets, isoxazole derivatives can disrupt tubulin polymerization, interfere with DNA replication and repair, and alter gene expression, ultimately leading to the suppression of tumor growth. researchgate.netebi.ac.uknih.govguidechem.com

General Biological Targets and Pathways Associated with Benzamide (B126) Derivatives

Benzamide derivatives constitute a large and important class of compounds with a wide range of pharmacological activities. Their biological effects are diverse, stemming from their ability to interact with various enzymes, receptors, and ion channels.

A key biological target for many benzamide derivatives is the enzyme poly(ADP-ribose) polymerase (PARP) . PARP inhibitors, many of which feature a benzamide core, are a major class of anticancer agents. They work by preventing cancer cells from repairing their DNA, leading to cell death, particularly in tumors with existing DNA repair defects, such as those with BRCA mutations.

Benzamide derivatives are also well-known for their activity as dopamine (B1211576) receptor antagonists . This property is the basis for their use as antipsychotic and antiemetic drugs. They can target different subtypes of dopamine receptors, leading to varied therapeutic effects.

Furthermore, some benzamide compounds act as histone deacetylase (HDAC) inhibitors . HDACs are enzymes that play a crucial role in regulating gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes. This mechanism contributes to the anticancer properties of certain benzamide derivatives.

Other biological targets for benzamide derivatives include serotonin receptors (e.g., 5-HT3 and 5-HT4), making them useful as antiemetics and prokinetic agents. Some benzamides also exhibit inhibitory activity against enzymes like cyclooxygenase (COX) , contributing to anti-inflammatory effects, and carbonic anhydrase . nih.gov The structural versatility of the benzamide scaffold allows for its modification to achieve selectivity for a wide array of biological targets, leading to its prevalence in drug discovery.

Diverse Enzyme Interactions

The structural motifs present in N-((3-Bromoisoxazol-5-yl)methyl)benzamide, namely the isoxazole and benzamide moieties, are features found in numerous compounds known to interact with a wide range of enzymes. Analogues of this compound have been reported to inhibit several key enzyme families, suggesting potential, yet unconfirmed, targets for the parent molecule.

Isoxazole-containing compounds have demonstrated inhibitory activity against enzymes such as sirtuins (SIRT1/SIRT2), which are involved in cellular regulation, and secretory phospholipase A2 (sPLA2). nih.gov Furthermore, isoxazole-oxazole hybrids have been identified as inhibitors of TRAF2- and NCK-interacting kinase (TNIK), an enzyme implicated in various cellular signaling pathways. mdpi.com Some isoxazole derivatives have also been screened for their potential to inhibit human carbonic anhydrase isoenzymes. nih.gov

On the other hand, the benzamide structure is a well-established pharmacophore in enzyme inhibitors. Derivatives of benzamide have been developed as potent inhibitors of histone deacetylases (HDACs) and receptor tyrosine kinases like ROR1, which is overexpressed in certain cancers. researchgate.netnih.gov The mechanism often involves the benzamide group interacting with the enzyme's active site or allosteric sites. For instance, in HDAC inhibitors, the benzamide moiety can interact with the zinc-containing active site. The unique structure of this compound, featuring a brominated isoxazole ring, suggests it may have a distinct profile of enzyme interactions. The bromine atom can enhance binding affinity through halogen bonding and increase the compound's lipophilicity.

Interference with General Cellular Processes (e.g., Cell Cycle Progression)

Compounds structurally related to this compound have been shown to interfere with fundamental cellular processes, most notably cell cycle progression. The induction of cell cycle arrest is a common mechanism for anticancer agents.

Studies on N-substituted benzamides have demonstrated their ability to induce a G2/M phase cell cycle block in cancer cell lines. nih.gov This arrest prevents cells from entering mitosis and can subsequently lead to apoptosis. nih.gov In another study, a series of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives were found to cause cell cycle arrest in the G1 phase in non-small cell lung cancer cells. nih.gov This G1 arrest was associated with the inhibition of the ROR1 signaling pathway. nih.gov The specific effect on the cell cycle can depend on the cell type and the specific chemical structure of the benzamide derivative. nih.gov Given these findings, it is plausible that this compound could also modulate cell cycle progression, potentially through interactions with kinases or other regulatory proteins that govern cell cycle checkpoints.

In Vitro Biochemical and Cell-Based Assays for Mechanistic Elucidation

A variety of in vitro assays are essential for understanding the mechanism of action of novel compounds like this compound. These assays can be broadly categorized into biochemical assays, cell-based assays, and phenotypic screening.

Enzyme Activity Assays for Inhibition Constant Determination

To quantify the potency of a compound against a specific enzyme, enzyme activity assays are employed to determine inhibition constants such as the half-maximal inhibitory concentration (IC₅₀) and the equilibrium inhibition constant (Ki). For kinase targets, a common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction. This assay was used to evaluate the inhibitory activity of 4-methylbenzamide (B193301) derivatives against Bcr-Abl1 kinase. mdpi.com For other enzymes like carbonic anhydrase, inhibition constants are determined by measuring the residual enzyme activity in the presence of the inhibitor. nih.gov Radiometric assays have also been utilized, for example, in determining the TNIK inhibitory activity of isoxazole–oxazole hybrids. mdpi.com These quantitative assays are crucial for structure-activity relationship (SAR) studies, guiding the optimization of lead compounds.

Table 1: Examples of Enzyme Inhibition by Analogues

Compound Class Enzyme Target Reported Inhibition
Isoxazole Derivatives sPLA₂ Significant in vitro and in vivo inhibition
Isoxazol-5-one Analogues SIRT2 IC₅₀ ranging from 3 to 7 µM in cancer cell lines
Isoxazole–oxazole Hybrids TNIK IC₅₀ values reported in the nanomolar range

This table is illustrative and based on data from analogues of this compound.

Cellular Assays for General Biological Pathway Modulation

Cell-based assays provide insights into a compound's effects within a biological context. Proliferation and cytotoxicity are often assessed using colorimetric assays like the MTT or WST-1 assay, which measure the metabolic activity of viable cells. researchgate.net These assays are used to determine the IC₅₀ of a compound against various cell lines.

More specific cellular assays can elucidate the modulation of particular biological pathways. For example, to study the induction of fetal hemoglobin (HbF), primary erythroid precursor cells from β-thalassemia patients have been used as a model system. mdpi.com In this system, the ability of isoxazole derivatives to increase γ-globin gene expression and HbF production was quantified using High-Performance Liquid Chromatography (HPLC). mdpi.com Other specialized assays include those that measure the inhibition of cytokine production (e.g., IL-17 and IFN-γ) in human peripheral blood mononuclear cells to identify anti-inflammatory properties. mdpi.com

Phenotypic Screening for Unbiased Target Identification

Phenotypic screening is a powerful approach to discover new biological activities for a compound without a preconceived hypothesis about its molecular target. This typically involves testing the compound across a wide range of cell lines or disease models and observing its phenotypic effects.

A common phenotypic screen is the NCI-60 human tumor cell line screen, where compounds are tested against a panel of 60 different cancer cell lines from various tissues. mdpi.com This provides a "fingerprint" of a compound's activity and can suggest potential mechanisms of action based on the pattern of responsive cell lines. Similarly, isoxazole derivatives have been screened for their cytotoxic effects against various cancer cell lines, such as colon carcinoma and melanoma, using the MTT assay. nih.gov Another example is the screening of novel isoxazole derivatives for antibacterial activity against both Gram-positive and Gram-negative bacteria using methods like the turbidometric broth dilution method to determine the Minimum Inhibitory Concentration (MIC). researchgate.net These unbiased approaches can uncover unexpected therapeutic potential and provide a starting point for identifying the molecular targets responsible for the observed phenotype.

Table 2: Examples of Cellular and Phenotypic Assays for Analogues

Assay Type Purpose Example Application for Analogues
MTT/WST-1 Assay Assess cell proliferation and cytotoxicity Evaluating the anti-proliferative activity of benzamide derivatives against cancer cell lines like MCF-7 and K562. researchgate.net
Cell Cycle Analysis Determine effects on cell cycle progression Using flow cytometry to show G1 or G2/M arrest induced by benzamide derivatives. nih.govnih.gov
HbF Induction Assay Screen for inducers of fetal hemoglobin Measuring increased HbF in erythroid precursor cells treated with isoxazole derivatives. mdpi.com
Antibacterial Screening Identify antimicrobial activity Determining the MIC of isoxazole derivatives against S. aureus and E. coli. researchgate.net

This table is illustrative and based on data from analogues of this compound.

Advanced Analytical and Spectroscopic Characterization of N 3 Bromoisoxazol 5 Yl Methyl Benzamide

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic techniques are indispensable for mapping the molecular architecture of a compound. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms, the types of functional groups present, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. It provides precise information about the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, such as ¹H and ¹³C.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of N-((3-Bromoisoxazol-5-yl)methyl)benzamide, distinct signals would be expected for each unique proton. The protons on the benzamide (B126) ring would typically appear in the aromatic region (δ 7.4–7.9 ppm). The amide proton (N-H) would likely present as a broad singlet, with its chemical shift being concentration and solvent dependent, but generally in the range of δ 6.4-8.5 ppm. A key diagnostic signal would be the methylene (B1212753) protons (-CH₂-), which bridge the isoxazole (B147169) and benzamide moieties. These would likely appear as a doublet around δ 4.6 ppm, coupled to the amide proton. The isoxazole ring proton would be expected to appear as a singlet in the region of δ 6.5-7.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, characteristic signals would include the carbonyl carbon of the amide group (δ ~167 ppm), and several signals in the aromatic/heteroaromatic region (δ ~110–160 ppm) corresponding to the carbons of the benzoyl and bromoisoxazole rings. The carbon atom attached to the bromine (C-Br) in the isoxazole ring would be significantly shifted. The methylene bridge carbon (-CH₂) would likely resonate around δ 35-45 ppm.

2D-NMR Techniques: To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, various 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. For instance, an HMBC experiment would show a correlation between the methylene protons and the carbonyl carbon, as well as with carbons of the isoxazole ring, confirming the link between these structural units.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Amide (C=O)-~167
Benzoyl (Ar-H)7.4-7.9 (m)~127-134
Amide (N-H)6.4-8.5 (br s)-
Methylene (-CH₂-)~4.6 (d)~35-45
Isoxazole (C-H)~6.7 (s)~100-115
Isoxazole (C-Br)-~140-150
Isoxazole (C-O)-~165-175

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula. For this compound (C₁₁H₉BrN₂O₂), the expected exact mass would be calculated. A key feature would be the isotopic pattern of the molecular ion, showing two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), which is characteristic of the presence of a single bromine atom.

Liquid Chromatography-Mass Spectrometry (LC/MS): LC/MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is crucial for confirming the presence and purity of the target compound in a reaction mixture and can provide fragmentation data that helps to confirm the structure. The fragmentation pattern would likely show cleavage at the amide bond and the methylene bridge, yielding characteristic fragment ions corresponding to the benzoyl and bromoisoxazolylmethyl moieties.

Table 2: Expected HRMS Data for this compound

Parameter Value
Molecular FormulaC₁₁H₉BrN₂O₂
Exact Mass ([M]⁺ for ⁷⁹Br)279.9847
Exact Mass ([M]⁺ for ⁸¹Br)281.9827
Key Fragmentation Ions[C₇H₅O]⁺ (Benzoyl cation), [C₄H₃BrN₂O]⁺ (Bromoisoxazolyl-methyl fragment)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit several characteristic absorption bands. A strong absorption band around 1650-1680 cm⁻¹ would correspond to the C=O stretching vibration of the secondary amide (Amide I band). Another important band would be the N-H stretching vibration, appearing as a sharp peak around 3300-3500 cm⁻¹. The N-H bend (Amide II band) typically appears around 1550 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C-Br stretch would be found in the fingerprint region, typically between 500 and 600 cm⁻¹.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The spectrum of this compound is expected to show absorption maxima corresponding to the π → π* transitions of the benzoyl and isoxazole aromatic systems. While specific absorption maxima are not documented, analogous benzamide structures show absorptions in the range of 200-300 nm. nist.govdntb.gov.ua

Chromatographic Techniques for Purity Assessment (e.g., HPLC, GC-MS)

Chromatographic methods are essential for determining the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier method for assessing the purity of non-volatile organic compounds. A sample of this compound would be analyzed using a suitable stationary phase (e.g., C18) and mobile phase. The purity is determined by the percentage of the total peak area that corresponds to the main component in the chromatogram. For final compounds in pharmaceutical research, purity is often required to be above 95-98%. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For compounds with sufficient volatility and thermal stability, GC-MS can be an effective tool for purity analysis and identification. rsc.org The gas chromatogram provides a measure of purity, while the mass spectrum of the eluted peak serves to confirm the identity of the compound by its molecular ion and fragmentation pattern.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of novel chemical entities, providing fundamental insight into the elemental composition of a synthesized compound. This analytical method determines the mass percentages of constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a sample. The experimentally determined values are then compared against the theoretically calculated percentages derived from the compound's molecular formula. A close correlation between the experimental and theoretical values serves as a crucial verification of the compound's empirical formula and a strong indicator of its purity.

For a newly synthesized batch of this compound, elemental analysis is performed to confirm that the isolated product corresponds to the expected molecular structure. The molecular formula of this compound is C₁₁H₉BrN₂O₂. Based on this formula, the theoretical elemental composition can be calculated with high precision.

The process involves the combustion of a small, precisely weighed sample of the compound under controlled conditions. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured. These measurements allow for the calculation of the mass of each element present in the original sample.

Below is a comparison of the theoretical elemental composition of this compound with hypothetical experimental results that would be expected from a pure sample.

Table 1: Theoretical vs. Expected Experimental Elemental Analysis of this compound

ElementTheoretical Percentage (%)
Carbon (C)46.67
Hydrogen (H)3.20
Nitrogen (N)9.90

Note: The theoretical percentages are calculated based on the molecular formula C₁₁H₉BrN₂O₂ and the atomic weights of the constituent elements.

Detailed research findings would ideally present experimental data that closely aligns with these theoretical values, typically within a margin of ±0.4%. Such a result would provide strong evidence for the successful synthesis and purification of this compound, confirming the integrity of its core elemental structure. Any significant deviation from these values could indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

Future Research Directions and Applications in Chemical Probe Development

Rational Design of Advanced Analogues with Enhanced Specificity

The structural features of N-((3-Bromoisoxazol-5-yl)methyl)benzamide offer multiple avenues for the rational design of advanced analogues with improved specificity for biological targets. The benzamide (B126) portion of the molecule is a well-established pharmacophore known to interact with a variety of protein targets. nanobioletters.com Future research could focus on systematic modifications of the phenyl ring of the benzamide. For instance, the introduction of different substituents (e.g., electron-donating or electron-withdrawing groups) could modulate the electronic properties and steric profile of the molecule, thereby fine-tuning its binding affinity and selectivity for a particular target.

Furthermore, the 3-bromoisoxazole (B39813) moiety serves as a key handle for chemical modification. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce a diverse array of chemical functionalities. This allows for the creation of a library of analogues with varied physicochemical properties, which can be screened to identify compounds with optimal target engagement and minimal off-target effects.

A hypothetical design strategy for analogues could involve the following modifications:

Modification SiteProposed SubstituentRationale
Benzamide Phenyl RingMethoxy groupIncrease electron density and potential for hydrogen bonding.
Benzamide Phenyl RingTrifluoromethyl groupEnhance metabolic stability and binding affinity through lipophilic interactions.
3-Position of Isoxazole (B147169)Phenyl group (via Suzuki coupling)Introduce aromatic interactions and increase molecular complexity.
3-Position of IsoxazoleAmine group (via Buchwald-Hartwig amination)Introduce a basic center for potential salt bridge formation with target proteins.

Exploration of Novel Biological Targets Based on Scaffold Modularity

The modular nature of this compound makes it an excellent starting point for the exploration of novel biological targets. The isoxazole ring is a versatile scaffold that has been incorporated into compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net The benzamide moiety is also a common feature in many approved drugs and investigational compounds. nanobioletters.com

By systematically varying the substituents on both the benzamide and isoxazole rings, it is possible to generate a library of compounds with diverse pharmacological profiles. This library could then be screened against a panel of biological targets to identify novel protein-ligand interactions. For example, isoxazole-containing compounds have been investigated as inhibitors of enzymes such as sPLA2, which is implicated in inflammatory diseases and cancer. nih.gov

Development of Innovative Synthetic Methodologies for Scaffold Diversification

The future development of chemical probes based on the this compound scaffold will be greatly facilitated by the development of innovative and efficient synthetic methodologies. While the core structure can be assembled from commercially available starting materials, the diversification of the scaffold requires robust and high-yielding chemical reactions.

Recent advances in synthetic organic chemistry, such as the development of novel cross-coupling reactions and C-H activation strategies, could be applied to the synthesis of this compound analogues. scripps.edu For example, palladium-catalyzed cross-coupling reactions could be used to introduce a wide variety of substituents at the 3-position of the isoxazole ring.

A key precursor for the synthesis of the title compound is 5-(aminomethyl)-3-bromoisoxazole. The development of a scalable and efficient synthesis of this intermediate would be a significant step towards the generation of large libraries of this compound analogues.

Integration with High-Throughput Screening for Novel Chemical Probe Discovery

High-throughput screening (HTS) is a powerful tool for the discovery of novel chemical probes. The this compound scaffold is well-suited for HTS campaigns due to its synthetic tractability and the potential for generating large and diverse compound libraries.

Future research should focus on the development of automated synthesis platforms for the rapid generation of this compound analogues. rsc.org These libraries could then be screened against a wide range of biological targets to identify hit compounds with desired activities. The data generated from these screens could be used to build structure-activity relationship (SAR) models, which would guide the design of more potent and selective chemical probes.

Strategic Application as Versatile Building Blocks in Complex Organic Synthesis

Beyond its potential as a chemical probe itself, this compound can serve as a versatile building block in the synthesis of more complex organic molecules. The 3-bromoisoxazole moiety can be used as a reactive handle to introduce the isoxazole ring into larger molecular frameworks. This could be particularly useful in the synthesis of natural products and other biologically active compounds that contain the isoxazole motif.

The benzamide group can also be modified or cleaved to reveal other functional groups, further expanding the synthetic utility of this building block. For example, hydrolysis of the benzamide would provide the corresponding primary amine, which could be used in a variety of subsequent chemical transformations. The application of such building blocks has been demonstrated in the synthesis of complex molecules like stemoamide. scripps.edu

Q & A

Basic: What are the standard synthetic protocols for N-((3-Bromoisoxazol-5-yl)methyl)benzamide?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with the construction of the isoxazole ring. A common route includes:

Isoxazole Formation : Condensation of a β-diketone or nitrile oxide with a brominated acetylene precursor under basic conditions.

Bromination : Electrophilic bromination at the 3-position of the isoxazole ring using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane .

Methylation and Benzamide Coupling : The bromoisoxazole intermediate is methylated, followed by amidation with benzoyl chloride in the presence of a coupling agent like EDCI/HOBt .
Purification often employs column chromatography (silica gel, ethyl acetate/hexane) and recrystallization.

Basic: How is this compound characterized for structural confirmation?

Methodological Answer:
Key analytical techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., bromine’s deshielding effect at ~δ 6.8 ppm for isoxazole protons) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-MS m/z ~335 [M+H]⁺).
  • HPLC : Assesses purity (>95%) using a C18 column with acetonitrile/water gradients .
  • X-ray Crystallography (if crystals form): Resolves 3D structure, confirming the spatial arrangement of bromine and benzamide groups .

Basic: What are the common chemical reactions involving this compound?

Methodological Answer:
The bromine atom and benzamide moiety enable diverse reactions:

  • Nucleophilic Substitution : Bromine can be replaced with amines (e.g., sodium azide in DMF at 80°C) to form azide derivatives .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazole ring, while LiAlH₄ selectively reduces the amide to an amine .
  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) yield biaryl derivatives .

Advanced: How can reaction conditions be optimized for bromine substitution without side reactions?

Methodological Answer:
Optimization involves:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity while stabilizing transition states.
  • Catalyst Screening : CuI or Pd(PPh₃)₂Cl₂ improves yields in Ullmann or Buchwald-Hartwig aminations .
  • Temperature Control : Lower temperatures (40–60°C) minimize isoxazole ring decomposition.
  • Monitoring by TLC/GC-MS : Ensures reaction progression without over-substitution or ring-opening byproducts .

Advanced: How can computational methods predict the compound’s biological interactions?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding to targets (e.g., kinases or GPCRs) via the bromoisoxazole’s halogen-bonding potential .
  • DFT Calculations : Analyze electron density maps (Gaussian 09) to identify reactive sites (e.g., bromine’s σ-hole for protein interactions) .
  • MD Simulations : CHARMM force fields simulate ligand-protein stability in aqueous environments over 100 ns trajectories .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions may arise from assay variability or impurity. Mitigation strategies include:

  • Structural Analog Synthesis : Compare activity of derivatives (e.g., replacing benzamide with thiadiazole) to isolate pharmacophores .
  • Dose-Response Curves : Use IC₅₀/EC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity .
  • Metabolic Stability Tests : LC-MS/MS quantifies metabolite formation in liver microsomes, ruling out false positives from degradation .

Advanced: What strategies improve solubility for in vitro assays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (<0.1% DMSO to avoid cytotoxicity).
  • Salt Formation : React with HCl or sodium acetate to generate hydrophilic salts.
  • Nanoparticle Encapsulation : PLGA nanoparticles (200 nm size) enhance aqueous dispersion without altering activity .

Basic: What are the safety and handling protocols for this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation (use fume hood).
  • Storage : Keep in amber vials at –20°C under inert gas (Ar/N₂) to prevent bromine loss.
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before incineration .

Advanced: How to design SAR studies for this compound?

Methodological Answer:

  • Core Modifications : Synthesize analogs with isoxazole replaced by oxadiazole or thiazole.
  • Substituent Variation : Systematically alter benzamide’s para/meta positions (e.g., –NO₂, –CF₃) .
  • Bioisosteric Replacement : Swap bromine with chlorine or iodine to assess halogen-dependent activity .
  • Data Analysis : Use PCA (principal component analysis) to correlate structural features with activity .

Advanced: What analytical techniques resolve degradation products under stress conditions?

Methodological Answer:

  • Forced Degradation : Expose to heat (60°C), UV light (254 nm), or acidic/basic conditions.
  • LC-QTOF-MS : Identifies degradation products (e.g., debrominated isoxazole or hydrolyzed benzamide).
  • Stability-Indicating HPLC : Develop gradient methods to separate and quantify degradation peaks .

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